molecular formula C4H5LiO B15439188 Lithium, (4,5-dihydro-2-furanyl)- CAS No. 75213-94-4

Lithium, (4,5-dihydro-2-furanyl)-

Cat. No.: B15439188
CAS No.: 75213-94-4
M. Wt: 76.0 g/mol
InChI Key: LCXMWLNEBQILPU-UHFFFAOYSA-N
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Description

Lithium, (4,5-dihydro-2-furanyl)- is a lithium-containing compound hypothesized to feature a 4,5-dihydro-2-furanyl moiety as part of its structure. Such compounds are often explored for their ionic conductivity, electrochemical stability, and compatibility with electrode materials .

However, the lack of direct experimental data in the provided sources limits a definitive assessment of its properties.

Properties

CAS No.

75213-94-4

Molecular Formula

C4H5LiO

Molecular Weight

76.0 g/mol

IUPAC Name

lithium;3,5-dihydro-2H-furan-5-ide

InChI

InChI=1S/C4H5O.Li/c1-2-4-5-3-1;/h1H,2,4H2;/q-1;+1

InChI Key

LCXMWLNEBQILPU-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1CO[C-]=C1

Origin of Product

United States

Comparison with Similar Compounds

Lithium Cobalt Oxide (LiCoO₂)

  • Application : Dominant cathode material in commercial lithium-ion batteries.
  • Advantages : High energy density (~150–200 Wh/kg) and stable voltage output.
  • Comparison : Unlike LiCoO₂, Lithium, (4,5-dihydro-2-furanyl)- may offer cost advantages if derived from abundant organic precursors. However, its energy density remains speculative without experimental data.

Lithium Iron Phosphate (LiFePO₄)

  • Application : Cathode material favored for safety and longevity in grid storage and EVs.
  • Advantages : Thermal stability, low toxicity, and long cycle life.
  • Limitations : Lower energy density (~90–120 Wh/kg) compared to LiCoO₂ .
  • Comparison : If Lithium, (4,5-dihydro-2-furanyl)- is used as a cathode, its organic structure might reduce energy density further but improve sustainability.

Lithium Hexafluorophosphate (LiPF₆)

  • Application : Common electrolyte salt in lithium-ion batteries.
  • Advantages : High ionic conductivity (~1–10 mS/cm) and compatibility with carbonate solvents.
  • Limitations : Moisture sensitivity and decomposition at elevated temperatures .
  • Comparison: Lithium, (4,5-dihydro-2-furanyl)- could theoretically address moisture sensitivity if the dihydrofuranyl group enhances hydrophobicity, but conductivity metrics are unknown.

Data Table: Hypothetical Comparison of Lithium Compounds

Compound Application Energy Density (Wh/kg) Cost Estimate Thermal Stability Key Limitations
LiCoO₂ Cathode 150–200 High Moderate Cobalt scarcity, safety
LiFePO₄ Cathode 90–120 Moderate High Low energy density
LiPF₆ Electrolyte N/A Moderate Low Moisture sensitivity
Lithium, (4,5-dihydro-2-furanyl)- Hypothetical Cathode/Electrolyte Unknown Low (est.) Unknown Lack of empirical data

Note: Values for Lithium, (4,5-dihydro-2-furanyl)- are inferred from structural analogs and remain speculative.

Preparation Methods

Alternative Lithium Bases

While t-BuLi is the most common base, butyllithium offers a less pyrophoric alternative. However, its lower basicity may necessitate longer reaction times or elevated temperatures, increasing the risk of polymerization side reactions. Comparative studies are limited, but safety considerations often drive the choice of base.

Spent reagents must be quenched under controlled conditions and disposed of as hazardous waste. Organic Syntheses guidelines emphasize compliance with local regulations and reference the Prudent Practices in the Laboratory for detailed protocols.

Applications in Organic Synthesis

Ring-Opening Reactions

The reagent participates in ring-opening reactions with N-alkyl oxazolidinones to yield functionalized amines. For example, entry 15 in Thieme Connect’s dataset demonstrates its use to generate γ-amino alcohols, showcasing its utility in stereoselective synthesis.

Cross-Coupling Reactions

Lithium, (4,5-dihydro-2-furanyl)- serves as a nucleophile in copper-mediated cross-couplings. In the synthesis of (Z)-4-(2-propenyl)-3-octen-1-ol, it reacts with allyl bromide in the presence of copper(I) bromide-dimethyl sulfide to form a carbon-carbon bond with retained stereochemistry.

Challenges and Limitations

  • Instability: The compound decomposes rapidly at room temperature, limiting its storage and transportation.
  • Safety Risks: Handling requires specialized training and equipment, increasing operational costs.
  • Stereochemical Control: Reactions may produce mixtures of stereoisomers unless chiral auxiliaries or catalysts are employed.

Q & A

Basic Research Question: What are the recommended methodologies for synthesizing and characterizing Lithium, (4,5-dihydro-2-furanyl)- in laboratory settings?

Methodological Answer:
Synthesis should be conducted under inert atmospheres (e.g., argon or nitrogen) to prevent oxidation or moisture sensitivity, as the compound’s reactivity with air/water is noted in safety protocols . Characterization requires multi-modal spectroscopic analysis:

  • NMR Spectroscopy : For structural confirmation of the furanyl ring and lithium coordination environment.
  • X-ray Diffraction (XRD) : To resolve crystallographic details, including bond lengths and angles.
  • FT-IR Spectroscopy : To identify functional groups and assess purity.
    Safety protocols, including PPE (gloves, goggles) and fume hood use, must align with hazard classifications outlined in safety data sheets .

Basic Research Question: How can density functional theory (DFT) with generalized gradient approximation (GGA) be applied to model the electronic structure of Lithium, (4,5-dihydro-2-furanyl)-?

Methodological Answer:
DFT-GGA (e.g., Perdew-Burke-Ernzerhof (PBE) functional) is suitable for calculating ground-state properties such as electron density distribution and band structure . Key steps include:

  • Basis Set Selection : Plane-wave basis sets (e.g., in VASP software) with projector-augmented wave (PAW) pseudopotentials to balance accuracy and computational cost .
  • Convergence Testing : Ensure energy cutoff and k-point sampling are optimized to minimize numerical errors.
  • Validation : Compare computed lattice parameters or vibrational spectra with experimental XRD or Raman data to assess model reliability .

Advanced Research Question: What strategies address discrepancies between computational predictions and experimental electrochemical data for Lithium, (4,5-dihydro-2-furanyl)- in battery applications?

Methodological Answer:
Discrepancies often arise from incomplete modeling of solid-electrolyte interfaces (SEI) or electron correlation effects. Mitigation strategies include:

  • Hybrid Functionals (e.g., HSE06) : Improve bandgap accuracy over standard GGA .
  • Ab Initio Molecular Dynamics (AIMD) : Simulate SEI formation under operational conditions (e.g., voltage, temperature) .
  • Experimental Cross-Validation : Use cyclic voltammetry and impedance spectroscopy to correlate computed ion migration barriers with measured ionic conductivity .

Advanced Research Question: How can interfacial stability between Lithium, (4,5-dihydro-2-furanyl)- and sulfide-based solid electrolytes be optimized for all-solid-state batteries?

Methodological Answer:
Interface degradation is a critical failure mode. Solutions involve:

  • Coating Strategies : Apply LiNbO₃ or LiTaO₃ coatings via atomic layer deposition (ALD) to suppress side reactions .
  • Combinatorial Screening : Use databases like the Materials Project to identify compatible electrolyte materials with minimal reactivity at the interface .
  • Operando XPS/STEM : Monitor interfacial chemical evolution during cycling to validate computational stability predictions .

Methodological Framework Question: How should researchers design experiments to ensure reproducibility in studies involving Lithium, (4,5-dihydro-2-furanyl)-?

Methodological Answer:
Reproducibility requires:

  • Standardized Synthesis Protocols : Document inert-atmosphere conditions, precursor purity, and reaction times.
  • Data Transparency : Share raw computational input files (e.g., VASP POSCAR) and experimental parameters (e.g., XRD settings) .
  • Error Analysis : Quantify uncertainties in DFT calculations (e.g., energy convergence thresholds) and experimental measurements (e.g., instrument calibration) .

Advanced Analytical Question: What advanced spectroscopic techniques resolve lithium-ion dynamics in Lithium, (4,5-dihydro-2-furanyl)- during charge/discharge cycles?

Methodological Answer:

  • Solid-State NMR : Use ⁷Li magic-angle spinning (MAS) NMR to probe local Li⁺ coordination environments and diffusion pathways.
  • Neutron Diffraction : Resolve lithium occupancy sites in crystalline phases under operando conditions .
  • In Situ Raman Spectroscopy : Track structural changes in the furanyl ring during redox reactions .

Theoretical-Experimental Integration Question: How can researchers link mechanistic studies of Lithium, (4,5-dihydro-2-furanyl)- to broader battery material design frameworks?

Methodological Answer:

  • High-Throughput Screening : Use DFT to compute key properties (e.g., Li⁺ migration barriers, electronic conductivity) across doped variants of the compound .
  • Machine Learning : Train models on computed/experimental datasets to predict electrochemical performance metrics (e.g., capacity retention) .
  • Phase Diagram Analysis : Construct Li-chemical potential diagrams to identify stable phases under operational voltages .

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